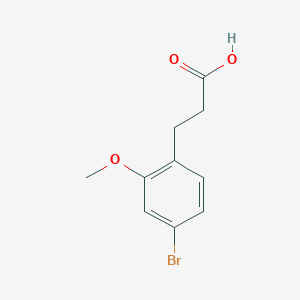

![molecular formula C7H5BrClN3S B1380031 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-chloro-1,3-thiazole CAS No. 1525598-55-3](/img/structure/B1380031.png)

5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-chloro-1,3-thiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

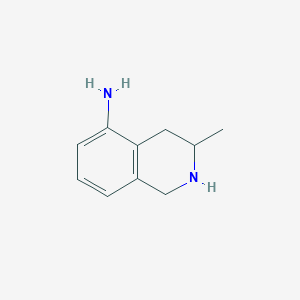

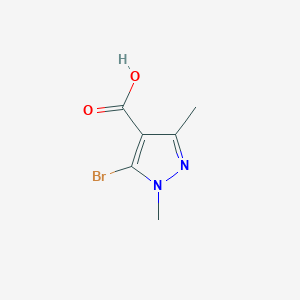

Descripción

The compound “5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-chloro-1,3-thiazole” is a derivative of pyrazole, which is a five-membered heterocycle that constitutes a class of compounds particularly useful in organic synthesis . Pyrazoles and their derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities . The presence of the pyrazole nucleus in pharmacological agents of diverse therapeutic categories has proved the pharmacological potential of the pyrazole moiety .

Aplicaciones Científicas De Investigación

Synthesis of Heterocycles

- The chemistry of pyrazoline derivatives, such as 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, demonstrates their utility as a privileged scaffold in the synthesis of a variety of heterocycles, including pyrazolo-imidazoles and thiazoles. These compounds offer mild reaction conditions for generating versatile cynomethylene dyes and other heterocyclic compounds from a wide range of precursors, highlighting their significant role in heterocyclic and dyes synthesis (Gomaa & Ali, 2020).

Microwave-Assisted Synthesis

- Microwave-assisted synthesis has been employed to prepare five-membered azaheterocyclic systems, including pyrazoles and thiazoles. This method provides advantages such as cleaner chemistry, reductions in reaction times, improved yields, and environmental benefits. Such advancements underscore the importance of microwave energy in the efficient synthesis of heterocyclic compounds, which are crucial in medicine and industry (Sakhuja, Panda, & Bajaj, 2012).

Synthetic Routes to Hexasubstituted Pyrazolines

- Research on the synthesis and chemistry of hexasubstituted pyrazolines has led to the development of synthetic routes for highly substituted pyrazolines, which are useful in the facile synthesis of hexasubstituted cyclopropanes and other complex structures. These contributions highlight innovative approaches to the synthesis of structurally unique pyrazolines and their derivatives (Baumstark, Vásquez, & Mctush-Camp, 2013).

Medicinal Chemistry of Pyrazoles

- Pyrazoles have been identified as potent medicinal scaffolds exhibiting a wide spectrum of biological activities. The synthesis and bioevaluation of novel pyrazole derivatives under various conditions have shown their potential in addressing herbicidal, antimicrobial, antifungal, antiviral, and antioxidant properties. This review underscores the importance of pyrazoles in medicinal chemistry and the ongoing efforts to develop new therapeutic agents based on this nucleus (Sheetal, Suprita, Suman, Gulati, & Singh, 2018).

Mecanismo De Acción

Target of Action

Similar pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

A molecular simulation study of a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy . This suggests that the compound may interact with its targets in a similar manner, leading to changes in the target’s function.

Biochemical Pathways

Similar compounds have been shown to have antileishmanial and antimalarial activities , suggesting that they may affect the biochemical pathways related to these diseases.

Pharmacokinetics

Similar compounds are known to be highly soluble in water and other polar solvents , which could impact their bioavailability.

Result of Action

Similar compounds have shown potent antileishmanial and antimalarial activities , suggesting that this compound may have similar effects.

Action Environment

The solubility of similar compounds in water and other polar solvents suggests that the compound’s action could be influenced by the polarity of its environment.

Propiedades

IUPAC Name |

5-[(4-bromopyrazol-1-yl)methyl]-2-chloro-1,3-thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClN3S/c8-5-1-11-12(3-5)4-6-2-10-7(9)13-6/h1-3H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPIDRJGAMAKMTA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)Cl)CN2C=C(C=N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClN3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

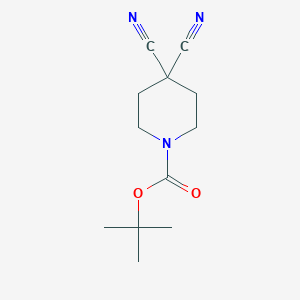

![[1-(4-aminophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1379951.png)

![5-[2-(4-Fluorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-amine](/img/structure/B1379956.png)